molecular formula C17H13N5O2S B2674381 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853891-85-7

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2674381
CAS No.: 853891-85-7
M. Wt: 351.38
InChI Key: TZRABQIMBXULOL-UHFFFAOYSA-N
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Description

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxepin Ring: Starting from a suitable precursor such as catechol, the benzodioxepin ring is formed through a series of reactions including alkylation and cyclization.

    Synthesis of the Triazolothiadiazole Core: This involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents to form the triazolothiadiazole ring.

    Coupling of the Pyridine Ring: The final step involves coupling the pyridine ring with the previously synthesized intermediate through a condensation reaction, often facilitated by a catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolothiadiazole ring, potentially altering its electronic properties and biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and benzodioxepin rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts for coupling reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced triazolothiadiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocycles in various chemical reactions.

Biology and Medicine

In biological and medicinal research, 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is investigated for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and potential for functionalization.

Mechanism of Action

The mechanism of action of this compound in biological systems involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazolothiadiazole core is known to interact with various biological pathways, potentially disrupting cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the benzodioxepin, pyridine, and triazolothiadiazole rings. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-8-23-13-3-2-12(10-14(13)24-9-1)16-21-22-15(19-20-17(22)25-16)11-4-6-18-7-5-11/h2-7,10H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRABQIMBXULOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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